![molecular formula C11H16N2S B1437603 2-(Thiomorpholin-4-ylmethyl)aniline CAS No. 237432-14-3](/img/structure/B1437603.png)
2-(Thiomorpholin-4-ylmethyl)aniline
Overview
Description
2-(Thiomorpholin-4-ylmethyl)aniline (TMA) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that has a melting point of 92-95 °C and a boiling point of 250-252 °C. TMA is a derivative of aniline, and is an important intermediate in the production of various pharmaceuticals and other compounds. TMA has been studied extensively for its potential applications in scientific research, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
2-(Thiomorpholin-4-ylmethyl)aniline is a valuable compound in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds . The thiomorpholine moiety can act as a nucleophile in reactions, enabling the construction of complex molecules. This compound is particularly useful in the synthesis of pharmaceuticals where the thiomorpholine ring is a common structural motif due to its bioactive properties.
Medicinal Chemistry
In medicinal chemistry, 2-(Thiomorpholin-4-ylmethyl)aniline is explored for its potential role as a dual inhibitor of Mer and c-Met kinases . These kinases are often overexpressed in various tumors, making them ideal targets for antitumor drugs. Derivatives of this compound have shown promising inhibitory activity and selectivity, which could lead to the development of new cancer therapies.
Materials Science
The compound’s utility extends to materials science, where it can be used in the development of novel polymeric materials . Its incorporation into polymers can impart unique properties such as enhanced thermal stability or specific interaction capabilities, which are valuable in creating advanced materials for various industrial applications.
Chemical Synthesis
2-(Thiomorpholin-4-ylmethyl)aniline plays a role in chemical synthesis as an intermediate. It can be used in the preparation of dyes, pigments, and other fine chemicals . Its presence in a synthetic route can influence the yield and purity of the final product, making it a compound of interest for optimizing industrial chemical processes.
Environmental Science
In environmental science, this compound can be involved in the study of degradation processes for pollutants. It may serve as a model compound for understanding the electrochemical oxidation of aniline derivatives in wastewater treatment . Research in this area aims to develop more efficient and sustainable methods for the removal of toxic substances from the environment.
Analytical Chemistry
Lastly, 2-(Thiomorpholin-4-ylmethyl)aniline finds applications in analytical chemistry as a reference standard for calibration and testing in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . Its well-characterized properties make it an excellent candidate for ensuring the accuracy and reliability of analytical instruments.
properties
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZFXZNLSFHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-ylmethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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